molecular formula C20H26O6S B2852326 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 84131-04-4

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B2852326
CAS No.: 84131-04-4
M. Wt: 394.48
InChI Key: SULYUXLJHONROP-UHFFFAOYSA-N
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Description

“2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is an organic compound that has characteristics similar to esters . It is a colorless to slightly yellow liquid . This compound is often used as a reagent and intermediate in organic synthesis . It can act as a protecting group in organic synthesis, participating in different synthetic pathways .


Synthesis Analysis

The specific synthesis method involves the esterification reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base, producing "this compound" . This compound has extensive applications in organic synthesis . It can serve as a protecting group for hydroxyl groups, preventing them from undergoing unnecessary side reactions during the reaction . “this compound” can be removed or hydrolyzed when needed, reducing it to the original hydroxyl group .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H22O5S . The average mass is 350.44 Da .


Chemical Reactions Analysis

This compound is commonly used as a reagent and intermediate in organic synthesis . It can act as a protecting group in organic synthesis, participating in different synthetic pathways .


Physical And Chemical Properties Analysis

“this compound” is a colorless to slightly yellow liquid . It has characteristics similar to esters .

Scientific Research Applications

Cancer Therapy

A study by Li et al. (2015) discusses the design and preparation of a redox-responsive PEGylated poly(diselenide-phosphate) nanogel, incorporating a compound structurally related to 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. This nanogel exhibits biocompatibility and biodegradability, and can inhibit the proliferation of cancer cells while having minimal cytotoxicity to normal cells. The anticancer efficacy of this nanogel is attributed to the active selenium species released in the presence of reactive peroxides and GSH within cancer cells (Li et al., 2015).

Imaging in Alzheimer's Disease

A study by Cui et al. (2012) explores the synthesis and evaluation of two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. These derivatives, structurally related to this compound, showed high affinity for β-amyloid aggregates and demonstrated significant potential for detecting Aβ plaques in the living human brain (Cui et al., 2012).

Chemical Synthesis and Organic Chemistry

The chemical synthesis of various compounds, including the preparation of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate and exploration of synthesized quaternary ammonium ionic liquids, involves compounds structurally similar to this compound. These studies contribute to the advancement in organic chemistry and the development of new synthesis methods for complex molecules (Xiao & Bing, 2006), (Nesane et al., 2020).

Corrosion Inhibition

Research by Nesane et al. (2020) and (2021) demonstrates the use of compounds, including 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate, as effective inhibitors for aluminium corrosion and mild steel corrosion in hydrochloric acid medium. These studies highlight the potential of these compounds in industrial applications, particularly in preventing material degradation (Nesane et al., 2020), (Nesane et al., 2021).

Antimicrobial Activity

Habib et al. (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity. These derivatives include compounds structurally similar to this compound, demonstrating the potential of these compounds in developing new antimicrobial agents (Habib et al., 2013).

Mechanism of Action

The hydrophilic PEG spacer in the compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Safety and Hazards

As a chemical reagent, “2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” should be handled under strict laboratory conditions . Contact with skin and eyes should be avoided, and appropriate protective equipment such as gloves and goggles should be worn during use . Furthermore, this compound should be properly stored, away from sources of ignition and oxidizers . When handling this compound, chemical safety operating procedures should be followed, and waste should be disposed of promptly .

Future Directions

The hydrophilic PEG spacer in the compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . These properties suggest potential future directions for the use of this compound in various organic synthesis applications.

Properties

IUPAC Name

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6S/c1-18-7-9-20(10-8-18)27(21,22)26-16-15-24-12-11-23-13-14-25-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULYUXLJHONROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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